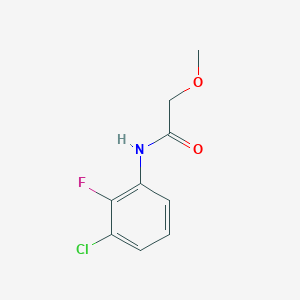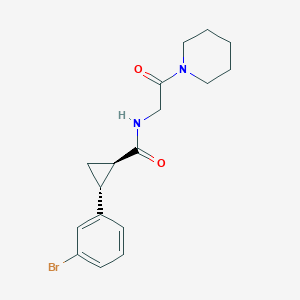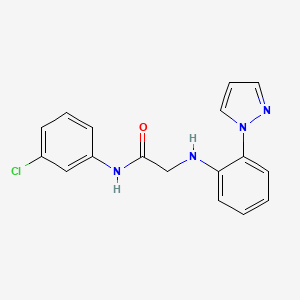![molecular formula C20H24FNO2 B7547598 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide, also known as A-836,339, is a synthetic cannabinoid receptor agonist that has been developed for scientific research purposes. It is a potent and selective agonist for the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and immune function.
Wirkmechanismus
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide binds selectively to the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, CB2 receptor activation has been shown to modulate pain, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to modulate pain, anxiety, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of CB2 receptor activity without affecting other receptors or physiological processes. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been extensively studied and characterized, making it a reliable tool for scientific research.
One limitation of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the effects of CB2 receptor activation on physiological processes can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide and the CB2 receptor. One area of interest is the development of new anti-inflammatory drugs based on CB2 receptor activation. Another area of interest is the role of the CB2 receptor in modulating pain and anxiety, and the potential for CB2 receptor agonists to be used as analgesics or anxiolytics. Additionally, further research is needed to fully understand the physiological effects of CB2 receptor activation and the potential for CB2 receptor agonists to be used in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide involves several steps, starting with the reaction of 4-fluorophenol with 2-bromoethyl tert-butyl ether to form 2-(4-fluorophenoxy)ethyl tert-butyl ether. This compound is then reacted with N-methyl-4-aminobenzamide to form the final product, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide. The synthesis of this compound has been optimized to yield high purity and high potency.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used extensively in scientific research to study the CB2 receptor and its role in modulating inflammation and immune function. It has been shown to have potent anti-inflammatory effects in vitro and in vivo, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used to study the effects of CB2 receptor activation on pain, anxiety, and other physiological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-20(2,3)16-7-5-15(6-8-16)19(23)22(4)13-14-24-18-11-9-17(21)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXAIUNGHTZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)

![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)

![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
